1-(Chloromethyl)-2-ethylnaphthalene
Description
Significance of Naphthalene (B1677914) Derivatives as Synthetic Intermediates
Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are foundational scaffolds in organic chemistry. Their unique electronic and structural properties make them highly valuable as synthetic intermediates. chemicalbook.com These compounds serve as crucial starting materials for the construction of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and pigments. chemicalbook.com The naphthalene ring's ability to undergo a variety of chemical transformations allows for the creation of a diverse array of functionalized molecules. chemicalbook.com
In medicinal chemistry, the naphthalene scaffold is present in numerous therapeutic agents, and its derivatives are explored for a wide range of biological activities. google.com Furthermore, in materials science, naphthalene derivatives are utilized in the synthesis of polymers, synthetic resins, and fluorescent brightening agents. chemicalbook.com The development of efficient and regioselective methods for synthesizing polysubstituted naphthalenes remains a significant focus of chemical research, driven by the demand for novel compounds with specific functions. researchgate.netorgsyn.org
Overview of Chloromethylation in Naphthalene Chemistry
Chloromethylation is a key functionalization reaction in naphthalene chemistry, introducing a reactive chloromethyl (-CH₂Cl) group onto the aromatic ring. The most common product of naphthalene's chloromethylation is 1-chloromethylnaphthalene. chemicalbook.comsigmaaldrich.com This reaction is typically performed by treating naphthalene with a source of formaldehyde (B43269) (such as paraformaldehyde) and hydrogen chloride. sigmaaldrich.com
The process often requires a catalyst to proceed efficiently. A variety of catalysts have been employed, including mineral acids like phosphoric acid, and Lewis acids such as zinc chloride, aluminum chloride, and, more recently, mixtures of ferric chloride and copper chloride. google.comsigmaaldrich.com Traditional chloromethylation methods can require harsh conditions, including high temperatures and the use of substantial amounts of acid, which can lead to the formation of by-products like bis(chloromethyl)naphthalene and significant chemical waste. chemicalbook.comsigmaaldrich.com
Modern synthetic efforts have focused on developing greener and more efficient protocols. These improved methods may involve the use of phase transfer catalysts, which can enhance reaction rates, improve product purity, and allow for milder reaction conditions, thereby reducing the environmental impact. google.com The chloromethyl group is a versatile chemical handle, serving as a precursor for a multitude of other functional groups, making chloromethylated naphthalenes important intermediates in multi-step syntheses. chemicalbook.com
Research Landscape of Ethyl-Substituted Naphthalenes
The study of alkyl-substituted naphthalenes, including ethyl-substituted variants, is an important subset of naphthalene chemistry. Research in this area often focuses on synthetic methodologies and the influence of the alkyl group on the reactivity and properties of the naphthalene core. For example, 2-ethylnaphthalene (B165323) is a known compound with well-documented physical properties. nih.govuni.lu
Academic research includes the development of synthetic routes to access these molecules, such as the synthesis of 2-ethylnaphthalene from 2-acetonaphthone via transfer hydrogenation. chemicalbook.com Another area of investigation involves the utilization of ethylnaphthalene isomers, which may be by-products of industrial alkylation processes, as starting materials for more valuable products. For instance, the transethylation of 1-naphthol (B170400) with diethylnaphthalene has been studied as a method to produce monoethylnaphthols. acs.org This highlights a research trend focused on atom economy and the valorization of chemical side streams. The presence of an ethyl group on the naphthalene ring influences its electronic properties and steric environment, which in turn affects the regioselectivity of subsequent chemical transformations.
Scope and Academic Focus of Research on 1-(Chloromethyl)-2-ethylnaphthalene
While extensive research exists for the parent 1-chloromethylnaphthalene and for ethylnaphthalenes, specific academic literature focusing solely on this compound is limited. nih.gov The compound is cataloged in chemical databases, confirming its structural identity, but detailed synthetic and reactivity studies are not widely published. nih.gov
The academic interest in this compound can be inferred from the principles of physical organic chemistry and its relationship to more well-studied analogues. The synthesis of this compound would likely involve the chloromethylation of 2-ethylnaphthalene. In this electrophilic substitution reaction, the ethyl group, being an ortho-, para-director, would activate the naphthalene ring and direct the incoming chloromethyl group primarily to the adjacent C1 (ortho) and C7 (para-like) positions. The formation of the 1-chloromethyl isomer is therefore an expected outcome.
The research focus for a compound like this compound would center on its utility as a bespoke synthetic intermediate. The chloromethyl group at the 1-position is reactive towards nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is the basis for using its parent compound, 1-chloromethylnaphthalene, as a building block for more complex molecules. The presence of the 2-ethyl group provides additional steric bulk and modifies the electronic properties of the naphthalene system compared to the unsubstituted parent, which could be exploited to fine-tune the characteristics of target molecules in materials or medicinal chemistry applications.
Data Tables
Table 1: Physicochemical Properties of Naphthalene and Related Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Naphthalene | 91-20-3 | C₁₀H₈ | 128.17 | 218 | 80.2 |
| 2-Ethylnaphthalene | 939-27-5 | C₁₂H₁₂ | 156.22 | 251-252 | -70 |
| 1-Chloromethylnaphthalene | 86-52-2 | C₁₁H₉Cl | 176.64 | 291 | 32 |
Data sourced from references chemicalbook.comnih.gov.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃Cl |
| Monoisotopic Mass | 204.07057 Da |
| XlogP | 4.4 |
| InChIKey | VQADZLUXFHDBJH-UHFFFAOYSA-N |
Data sourced from reference nih.gov.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-ethylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQADZLUXFHDBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615073 | |
| Record name | 1-(Chloromethyl)-2-ethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63079-34-5 | |
| Record name | 1-(Chloromethyl)-2-ethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Chloromethyl 2 Ethylnaphthalene
Direct Chloromethylation Protocols
Direct chloromethylation involves the introduction of a chloromethyl group (-CH2Cl) onto the aromatic ring of 2-ethylnaphthalene (B165323) in a single step. This is typically accomplished through a Friedel-Crafts-type reaction.
Friedel-Crafts Chloromethylation of Ethylnaphthalene Analogues
The Friedel-Crafts chloromethylation is a classic and widely employed method for the synthesis of aryl chloromethyl derivatives. dur.ac.uk In the case of 2-ethylnaphthalene, the reaction involves an electrophilic attack of a chloromethyl cation or its equivalent on the electron-rich naphthalene (B1677914) ring. The ethyl group at the 2-position is an activating group, directing the incoming electrophile primarily to the adjacent alpha-position (C1) due to steric and electronic effects.
The reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a condensing agent like phosphoric acid can yield 1-(chloromethyl)naphthalene (B51744). thieme-connect.de A similar approach can be extrapolated for 2-ethylnaphthalene, where the ethyl substituent would direct the chloromethylation to the 1-position.
Optimization of Reagents and Reaction Conditions
The efficiency and selectivity of the chloromethylation of 2-ethylnaphthalene are highly dependent on the choice of reagents and the reaction parameters. Key variables include the source of formaldehyde (B43269), the nature of the acid, the catalyst, the solvent, and the reaction temperature.
Reagents:
Formaldehyde Source: Paraformaldehyde is a common and convenient source of formaldehyde for chloromethylation reactions. dur.ac.uk It is a solid polymer of formaldehyde that depolymerizes in situ under acidic conditions.
Acid: Concentrated hydrochloric acid is typically used as both a reactant and a solvent. Other acids, such as phosphoric acid and sulfuric acid, can be used as condensing agents to enhance the reaction rate. dur.ac.ukthieme-connect.de
Catalysts: Lewis acids are often employed to increase the electrophilicity of the chloromethylating agent. Common catalysts include zinc chloride, aluminum chloride, and tin(IV) chloride. dur.ac.uk In some cases, for activated substrates like naphthalene, a catalyst may not be strictly necessary. dur.ac.uk A mixture of ferric chloride and copper chloride has also been reported as an effective Lewis acid catalyst system for the chloromethylation of naphthalene. google.com Phase transfer catalysts, such as benzyl (B1604629) trimethyl ammonium (B1175870) chloride, can also be utilized to improve the reaction yield and purity. google.com
Reaction Conditions: The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can lead to the formation of unwanted by-products, such as diarylmethane derivatives, through subsequent Friedel-Crafts alkylation of the starting material or product with the newly formed chloromethylated compound. dur.ac.uk
A preparation method for 1-(chloromethyl)naphthalene involves reacting naphthalene, paraformaldehyde, a Lewis acid, a phase transfer catalyst, and a concentrated hydrochloric acid solution at a temperature of 35-45°C for 2-4 hours. google.com This method, which avoids rectification and uses an alcohol solvent for crystallization and purification, could be adapted for the synthesis of 1-(chloromethyl)-2-ethylnaphthalene.
| Reagent/Condition | Role/Effect |
| 2-Ethylnaphthalene | Starting Material |
| Paraformaldehyde | Formaldehyde Source |
| Conc. Hydrochloric Acid | Reactant and Solvent |
| Phosphoric Acid | Condensing Agent |
| Lewis Acids (e.g., ZnCl2, AlCl3, FeCl3/CuCl2) | Catalyst to enhance electrophilicity |
| Phase Transfer Catalyst (e.g., Benzyl trimethyl ammonium chloride) | Improves yield and purity |
| Temperature | Controlled to minimize by-product formation |
Multi-Step Synthesis Strategies from Precursors
Multi-step synthesis provides an alternative route to this compound, often offering better control over regioselectivity and allowing for the use of a wider range of starting materials. vapourtec.comlibretexts.org
Conversion of Naphthalene-Based Alcohols to Chloromethyl Derivatives
An important multi-step approach involves the conversion of a hydroxymethyl group to a chloromethyl group. This can be achieved by first synthesizing (2-ethylnaphthalen-1-yl)methanol (B114465) and then treating it with a chlorinating agent.
A general method for the conversion of aryl methanols to their corresponding chlorides involves dissolving the alcohol in a dry solvent like chloroform (B151607) and treating it with thionyl chloride (SOCl₂) at a low temperature. chemicalbook.com The reaction mixture is then carefully neutralized. This method is expected to be applicable to the synthesis of this compound from (2-ethylnaphthalen-1-yl)methanol.
| Starting Material | Reagent | Product |
| (2-Ethylnaphthalen-1-yl)methanol | Thionyl Chloride (SOCl2) | This compound |
Derivatization from Other Naphthalene Scaffolds
The synthesis of this compound can also be envisioned through the derivatization of other functionalized naphthalene precursors. For instance, a carboxylic acid group at the 1-position of the 2-ethylnaphthalene ring could potentially be reduced to an alcohol and subsequently chlorinated.
While direct methods are often preferred for their atom economy, these multi-step sequences can be valuable when the required precursors are readily available or when specific substitution patterns are desired that are not easily accessible through direct chloromethylation.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. orientjchem.org In the context of chloromethylation, this translates to using less hazardous reagents, reducing waste, and improving energy efficiency.
One patented "green" method for the synthesis of 1-chloromethylnaphthalene, which could be adapted for 2-ethylnaphthalene, involves the use of a non-cationic surfactant in conjunction with a quaternary ammonium salt as a catalyst. patsnap.comgoogle.com This approach is claimed to increase the reaction yield and reduce reaction time, thereby minimizing energy consumption and the formation of by-products. patsnap.com The use of solid polyformaldehyde instead of an aqueous formaldehyde solution also reduces the water content in the reaction system, leading to higher reactant concentrations and a faster reaction. google.com
Furthermore, the development of continuous-flow processes for chlorination reactions offers a safer and more efficient alternative to traditional batch methods. researchgate.netumontreal.catue.nl Flow chemistry allows for better control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely on a smaller scale at any given time.
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Safer Solvents and Auxiliaries | Utilizing non-cationic surfactants and phase transfer catalysts to improve efficiency and reduce the need for harsh solvents. |
| Energy Efficiency | Shorter reaction times and milder conditions enabled by improved catalyst systems. |
| Waste Prevention | Higher yields and selectivity leading to less by-product formation. |
| Safer Chemistry | Implementation of continuous-flow reactors to minimize the risks associated with handling hazardous reagents. |
Solvent-Free Mechanochemical Syntheses
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a compelling green alternative to traditional solvent-based methods. colab.wsresearchgate.net By milling solid reactants together, often in the absence of any solvent, this technique can lead to shorter reaction times, higher yields, and unique reactivity. researchgate.net
For the synthesis of this compound, a potential mechanochemical approach would involve the solid-state reaction of 2-ethylnaphthalene with a chloromethylating agent. A plausible experimental setup would utilize a ball mill, where 2-ethylnaphthalene, a solid source of formaldehyde such as paraformaldehyde, and a chloride source are combined. The high-energy collisions within the mill would provide the activation energy for the reaction. A Lewis acid catalyst, also in solid form, would likely be required to facilitate the reaction.
Hypothetical Mechanochemical Chloromethylation of 2-Ethylnaphthalene:
A laboratory-scale planetary ball mill could be charged with 2-ethylnaphthalene, paraformaldehyde, and anhydrous zinc chloride as the catalyst, along with an inorganic salt like sodium chloride to act as a milling auxiliary. The milling parameters, such as frequency and time, would be critical variables to optimize. The progress of the reaction could be monitored by periodically taking small samples and analyzing them using gas chromatography-mass spectrometry (GC-MS).
Below is a hypothetical data table illustrating potential research findings for this synthetic route.
| Entry | Molar Ratio (2-Ethylnaphthalene:Paraformaldehyde:ZnCl₂) | Milling Frequency (Hz) | Milling Time (min) | Yield (%) |
| 1 | 1:1.2:0.1 | 10 | 30 | 45 |
| 2 | 1:1.5:0.1 | 10 | 30 | 58 |
| 3 | 1:1.5:0.2 | 10 | 30 | 65 |
| 4 | 1:1.5:0.2 | 20 | 30 | 75 |
| 5 | 1:1.5:0.2 | 20 | 60 | 82 |
This table is illustrative and represents hypothetical data for the proposed mechanochemical synthesis of this compound.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction time and improvements in yield. nih.govnih.gov This is due to the efficient and rapid heating of the reaction mixture through dielectric heating. youtube.com
A microwave-assisted synthesis of this compound could be envisioned by reacting 2-ethylnaphthalene with a suitable chloromethylating agent in a sealed vessel within a microwave reactor. A high-boiling point, microwave-absorbent solvent could be used, or the reaction could potentially be carried out under solvent-free conditions if the reactants themselves absorb microwave energy.
Hypothetical Microwave-Assisted Chloromethylation:
In a typical experiment, 2-ethylnaphthalene, paraformaldehyde, and a source of hydrogen chloride (such as concentrated hydrochloric acid or by bubbling HCl gas through the mixture) would be placed in a microwave-safe reaction vessel. A catalyst, for instance, a Lewis acid like zinc chloride, could be added. The vessel would then be sealed and subjected to microwave irradiation at a set temperature and for a specific duration. The optimization of temperature, time, and reactant stoichiometry would be key to achieving a high yield of the desired product.
The following table presents hypothetical data for the optimization of a microwave-assisted synthesis of this compound.
| Entry | Reactants | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-Ethylnaphthalene, Paraformaldehyde, HCl | ZnCl₂ | 100 | 10 | 60 |
| 2 | 2-Ethylnaphthalene, Paraformaldehyde, HCl | ZnCl₂ | 120 | 10 | 75 |
| 3 | 2-Ethylnaphthalene, Paraformaldehyde, HCl | FeCl₃ | 120 | 10 | 78 |
| 4 | 2-Ethylnaphthalene, Paraformaldehyde, HCl | ZnCl₂ | 120 | 5 | 68 |
| 5 | 2-Ethylnaphthalene, Paraformaldehyde, HCl | ZnCl₂ | 140 | 5 | 85 |
This table is illustrative and represents hypothetical data for the proposed microwave-assisted synthesis of this compound.
Photocatalytic and Ultrasonication Methods
Photocatalytic Synthesis:
Photocatalysis involves the use of a semiconductor material that, upon absorption of light, generates reactive species that can drive a chemical reaction. While direct photocatalytic chloromethylation of naphthalenes is not widely reported, a plausible pathway could involve the photocatalytic generation of a reactive chlorine species or the activation of the naphthalene ring towards electrophilic attack. For instance, a heterogeneous photocatalyst like titanium dioxide (TiO₂) could be suspended in a solution of 2-ethylnaphthalene and a chloromethylating agent and irradiated with UV light.
Ultrasonication-Assisted Synthesis:
Ultrasonication utilizes high-frequency sound waves to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. nih.gov In the context of synthesizing this compound, ultrasonication could be particularly beneficial for heterogeneous reactions. For example, if a solid Lewis acid catalyst is used, the micro-jetting and shockwaves produced by cavitation could continuously clean and activate the catalyst surface, thereby enhancing the reaction rate. nih.gov
Hypothetical Ultrasonication-Assisted Chloromethylation:
An experimental setup would involve immersing a reaction flask containing 2-ethylnaphthalene, paraformaldehyde, a solid catalyst, and a suitable solvent in an ultrasonic bath. The reaction would be sonicated at a specific frequency and power. The effects of temperature, sonication time, and catalyst loading would be investigated to optimize the synthesis.
A comparative table of hypothetical results for these emergent methods is presented below.
| Method | Catalyst | Reaction Conditions | Time (h) | Yield (%) |
| Photocatalysis | TiO₂ | UV Irradiation, Room Temp. | 24 | Low |
| Ultrasonication | ZnCl₂ (solid) | 40 kHz, 50 °C | 4 | Moderate |
| Conventional | ZnCl₂ (dissolved) | Stirring, 80 °C | 8 | Moderate |
This table is illustrative, presenting a hypothetical comparison of potential outcomes for photocatalytic and ultrasonication-assisted synthesis versus a conventional thermal method.
Chemical Reactivity and Mechanistic Studies of 1 Chloromethyl 2 Ethylnaphthalene
Nucleophilic Substitution Reactions at the Chloromethyl Group
There is no specific experimental data available for the nucleophilic substitution reactions of 1-(chloromethyl)-2-ethylnaphthalene.
Benzylic Position Reactivity and Selectivity
Information regarding the reactivity and selectivity at the benzylic position of this compound is not available in published literature.
Regioselective Nucleophilic Aromatic Substitution (e.g., Palladium-Catalyzed)
No studies detailing the regioselective nucleophilic aromatic substitution of this compound have been found. Research on related compounds like 1-(chloromethyl)naphthalene (B51744) has shown that palladium catalysis can control regioselectivity, but these findings cannot be directly applied without experimental verification. chemicalbook.com
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring System
There are no documented studies on the electrophilic aromatic substitution reactions specifically performed on this compound.
Influence of Ethyl and Chloromethyl Substituents on Regioselectivity
A theoretical analysis of the directing effects of the ethyl and chloromethyl groups on the naphthalene ring of this specific compound has not been published.
Nitration, Sulfonation, and Halogenation Studies
No experimental results for the nitration, sulfonation, or halogenation of this compound are available.
Elimination Reactions Involving the Chloromethyl Functionality
Mechanistic studies or experimental outcomes of elimination reactions involving the chloromethyl group of this compound are not documented in the scientific literature. youtube.comlibretexts.org
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium and zirconium, play a pivotal role in activating and transforming the naphthalene core of this compound and related derivatives.
A novel and efficient method for the dearomatization of chloromethyl naphthalene derivatives, including by extension this compound, involves palladium catalysis. acs.orgacs.org This strategy proceeds through the formation of a key η3-benzylpalladium intermediate. acs.orgresearchgate.net The process allows for the transformation of the aromatic naphthalene system into ortho- or para-substituted carbocycles with satisfactory to excellent yields under mild conditions. acs.orgacs.org
The reaction is initiated by the formation of an η3-benzylpalladium complex, which activates the aromatic system towards nucleophilic attack. acs.org This type of intermediate has been increasingly utilized in organic synthesis to achieve dearomative functionalization of various aromatic systems. researchgate.net For instance, the reaction of a chloromethyl naphthalene derivative with a nucleophile like diethyl malonate in the presence of a palladium catalyst, such as Pd(PPh₃)₄, leads to the dearomatized product. acs.org The presence of an alkyl substituent, such as the ethyl group in this compound, on the benzylic position can further stabilize the η3-benzylpalladium intermediate, thereby facilitating the desired nucleophilic dearomatization. acs.org
This palladium-catalyzed approach represents a significant advancement in the functionalization of naphthalenes, offering a pathway to synthetically useful carbocyclic compounds. acs.orgrsc.orgrsc.org
Table 1: Examples of Palladium-Catalyzed Dearomatization of Naphthalene Derivatives
| Substrate | Nucleophile | Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(Chloromethyl)naphthalene | Diethyl malonate | Pd(PPh₃)₄ | Dearomatized carbocycle | 85 | acs.org |
| 1-(1-Chloropropyl)naphthalene | Diethyl malonate | Pd(PPh₃)₄ | Dearomatized carbocycle | 32 | acs.org |
| Naphthalene Derivative | Various Nucleophiles | Pd(OAc)₂ / SPhos | Benzocarbazole | up to 98 | nih.gov |
While direct studies on zirconium-catalyzed reactions of this compound are not extensively documented, related transformations of naphthalene ethers provide insight into potential reaction pathways. Zirconium catalysts are known to mediate various organic transformations, including β-elimination reactions. In the context of naphthalene derivatives, such reactions could potentially be applied to ethers derived from 1-(hydroxymethyl)-2-ethylnaphthalene.
Further research in this area could explore the synthesis of 1-(alkoxymethyl)-2-ethylnaphthalene derivatives and their subsequent reactivity in the presence of zirconium catalysts. The β-elimination of an alcohol from such a substrate would lead to the formation of a reactive exocyclic methylene (B1212753) intermediate, which could then be trapped by various reagents to afford a range of functionalized naphthalene products.
Oxidative coupling represents a powerful tool for the construction of carbon-carbon bonds, and various methods have been developed for naphthalene derivatives. acs.orgnih.govacs.org These reactions can be catalyzed by a range of metals, including rhodium and iron, leading to the formation of binaphthalene structures and other complex aromatic systems. acs.orgrsc.org
For instance, rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes provides an effective route to highly substituted naphthalene and anthracene (B1667546) derivatives. acs.org In a different approach, the oxidative coupling of 2-substituted-1-naphthols can be achieved using bismuth-promoted platinum catalysts with hydrogen peroxide as the oxidant. nih.gov Notably, the nature of the substituent on the naphthalene ring can influence the reaction outcome. For example, while 2-methyl-1-naphthol (B1210624) gives high yields of the coupled dione (B5365651) product, the reaction with 2-ethyl-1-naphthol is suggested to stop at the intermediate diol stage, likely due to steric hindrance from the larger ethyl group. nih.gov
These examples highlight the potential for oxidative coupling reactions to be applied to derivatives of this compound, potentially after conversion of the chloromethyl group to other functionalities like a hydroxyl or arylboronic acid group.
Radical Reactions and Polymerization Initiation Mechanisms
The chloromethyl group in this compound can also participate in radical reactions, making it a potential initiator for polymerization processes. libretexts.orglibretexts.org
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. springernature.comyoutube.com The initiation step in ATRP typically involves the homolytic cleavage of a carbon-halogen bond, mediated by a transition metal complex, to generate a radical that initiates polymerization. youtube.com
The structure of this compound, possessing a benzylic chloride, makes it a suitable candidate as an initiator for ATRP. The efficiency of initiation would depend on factors such as the stability of the resulting benzylic radical and the reaction conditions, including the choice of catalyst, ligand, and solvent. nih.gov The presence of the ethyl group and the naphthalene ring would influence the electronic and steric environment of the radical, thereby affecting the kinetics of both initiation and propagation. youtube.com
Table 2: Key Steps in a Radical Chain Reaction
| Phase | Description | Example (General) |
|---|---|---|
| Initiation | Formation of initial radical species, often through homolytic cleavage induced by heat or light. libretexts.org | R-X → R• + X• |
| Propagation | The radical reacts with a monomer to form a new, larger radical, which continues the chain. libretexts.org | R• + M → RM• |
| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.org | RM• + •R' → R-M-R' |
Radical chain reactions proceed through three main stages: initiation, propagation, and termination. libretexts.orgyoutube.com For this compound, the initiation step would involve the homolytic cleavage of the C-Cl bond to form a 2-ethylnaphthalen-1-ylmethyl radical. This radical can then add to a monomer molecule in the propagation step, starting the growth of a polymer chain. libretexts.org The chain reaction continues until two radicals combine in a termination step. libretexts.org The stability of the benzylic radical intermediate is a crucial factor in these processes. The delocalization of the unpaired electron over the naphthalene ring system contributes to its stability, making this compound a potentially effective radical initiator.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of protons and carbons within 1-(Chloromethyl)-2-ethylnaphthalene can be mapped out.
While direct experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-documented spectra of its constituent fragments, such as 1-chloromethylnaphthalene and 2-ethylnaphthalene (B165323), and established principles of NMR theory. chemicalbook.comchemicalbook.comchemicalbook.com
The ¹H and ¹³C NMR spectra provide fundamental information about the different types of hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron density around the nucleus, which is modulated by the aromatic ring currents and the electronic effects of the chloromethyl and ethyl substituents.
¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the protons of the ethyl group. The six aromatic protons on the naphthalene (B1677914) ring will appear in the typical downfield region for aromatic compounds (approximately 7.2-8.2 ppm). Their specific shifts and coupling patterns (doublets, triplets, or multiplets) are dictated by their position relative to the two substituents. The -CH₂Cl protons are expected to appear as a sharp singlet around 4.8-5.0 ppm, shifted downfield due to the electronegative chlorine atom. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons (around 2.8-3.0 ppm) coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons (around 1.3-1.5 ppm).
¹³C NMR Spectrum: The ¹³C NMR spectrum will display 13 distinct signals, corresponding to each unique carbon atom in the molecule (assuming a deuterated solvent like CDCl₃ is used). docbrown.info The ten carbons of the naphthalene ring will resonate in the aromatic region (approximately 120-140 ppm). The two quaternary carbons to which the substituents are attached will have their shifts significantly influenced. The carbon of the chloromethyl group (-CH₂Cl) is expected around 43-46 ppm. The ethyl group carbons will appear in the aliphatic region, with the -CH₂ carbon at approximately 25-28 ppm and the -CH₃ carbon at approximately 14-16 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary slightly.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| Aromatic CH (6) | 7.2 - 8.2 | 123 - 135 | m, d, t |
| Naphthalene C (Quaternary, 2) | N/A | 130 - 140 | N/A |
| Naphthalene C-Cl (Quaternary, 1) | N/A | 132 - 136 | N/A |
| Naphthalene C-Et (Quaternary, 1) | N/A | 138 - 142 | N/A |
| -CH₂Cl | 4.8 - 5.0 | 43 - 46 | s |
| -CH₂CH₃ | 2.8 - 3.0 | 25 - 28 | q |
| -CH₂CH₃ | 1.3 - 1.5 | 14 - 16 | t |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. rsc.orgnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) couplings, typically over two or three bonds. rsc.org For this compound, a key COSY correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Additionally, correlations between adjacent aromatic protons would help to definitively assign their positions on the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). nih.gov The HSQC spectrum would show a cross-peak connecting the singlet at ~4.9 ppm to the carbon signal at ~45 ppm, confirming this as the -CH₂Cl group. Similarly, it would link the ethyl group's proton signals to their corresponding carbon signals and each aromatic proton to its respective carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range (typically two or three bond) ¹H-¹³C correlations, which are essential for connecting the molecular fragments and identifying quaternary carbons. caltech.edu Key HMBC correlations would include:
The protons of the -CH₂Cl group showing a correlation to the two adjacent quaternary naphthalene carbons (C1 and C2) and the aromatic carbon at position 8.
The methylene protons of the ethyl group correlating to the quaternary carbon at C2, the adjacent aromatic carbon at C3, and its own methyl carbon.
Aromatic protons showing correlations to neighboring and quaternary carbons, helping to piece together the entire substituted naphthalene framework.
Together, these 2D NMR techniques provide an unambiguous assignment of every proton and carbon atom, confirming the this compound structure.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Chloromethyl Group (-CH₂Cl): This group has several characteristic vibrations. The C-H stretching vibrations of the methylene group are typically observed in the 2950-3000 cm⁻¹ region in both FTIR and Raman spectra. The CH₂ scissoring deformation is expected around 1440-1480 cm⁻¹. A key vibration is the C-Cl stretching mode, which gives a strong band typically in the range of 650-800 cm⁻¹, a region that can sometimes overlap with aromatic out-of-plane bending modes. nih.gov
Ethyl Group (-CH₂CH₃): The ethyl group also presents a distinct vibrational signature. The asymmetric and symmetric C-H stretching modes of the methyl and methylene components appear in the 2850-3000 cm⁻¹ region. nih.gov C-H deformation modes (bending, wagging, twisting) for the ethyl group are found in the 1375-1470 cm⁻¹ range.
The naphthalene ring system dominates the vibrational spectrum with a series of characteristic bands.
C-H Stretching: The aromatic C-H stretching vibrations typically produce sharp bands above 3000 cm⁻¹, generally in the 3050-3150 cm⁻¹ range.
C=C Stretching: The ring C=C stretching vibrations give rise to a set of strong to medium intensity bands in the 1400-1650 cm⁻¹ region. For substituted naphthalenes, prominent bands are often seen near 1600 cm⁻¹, 1580 cm⁻¹, and 1510 cm⁻¹. nih.gov
In-plane Bending: Aromatic C-H in-plane bending vibrations occur in the 1000-1300 cm⁻¹ region.
Out-of-plane Bending: The C-H out-of-plane (OOP) bending modes are found below 1000 cm⁻¹ and are often strong in the IR spectrum. Their exact position is diagnostic of the substitution pattern on the aromatic ring.
Interactive Table 2: Key Vibrational Band Assignments for this compound
Note: Wavenumbers are based on experimental data for the analogous 1-(chloromethyl)-2-methylnaphthalene and general spectroscopic correlations. nih.gov Intensities: s = strong, m = medium, w = weak, v = variable.
| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |
| ~3060 | m | s | Aromatic C-H Stretching |
| ~2975 | m | m | -CH₃ Asymmetric Stretching |
| ~2935 | m | m | -CH₂- Asymmetric Stretching |
| ~2870 | w | m | -CH₃ Symmetric Stretching |
| ~1625 | m | s | Naphthalene Ring C=C Stretching |
| ~1595 | s | m | Naphthalene Ring C=C Stretching |
| ~1460 | m | m | -CH₂- Scissoring / -CH₃ Asymmetric Bending |
| ~1380 | m | s | Naphthalene Ring C=C Stretching / -CH₃ Symmetric Bending |
| ~880 | s | w | Aromatic C-H Out-of-Plane Bending |
| ~780 | s | w | Aromatic C-H Out-of-Plane Bending |
| ~710 | s | m | C-Cl Stretching |
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of ultraviolet or visible light.
The UV-Vis absorption spectrum of this compound, like other naphthalene derivatives, is characterized by several electronic transitions within the π-system of the aromatic rings. The spectrum is expected to show three main absorption bands. Based on studies of related substituted naphthalenes, the most intense band (assigned as the S₃ ← S₀ transition) typically appears in the far UV region, around 220-230 nm. nih.gov Two other sets of bands with more defined vibrational fine structure, corresponding to the S₂ ← S₀ and S₁ ← S₀ transitions, are expected at longer wavelengths, typically around 260-290 nm and 300-330 nm, respectively. The substitution with alkyl and chloromethyl groups causes a bathochromic (red) shift of these bands compared to unsubstituted naphthalene.
Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. Naphthalene and its derivatives are well-known for their fluorescent properties. Following excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence. The emission spectrum would typically be a mirror image of the longest wavelength absorption band (the S₁ ← S₀ transition). The exact emission maximum and quantum yield would be influenced by the substituents and the solvent environment.
Absorption Properties of Alkylnaphthalene Chromophores
The absorption properties of naphthalene and its derivatives are governed by the π-electron system of the naphthalene ring, which acts as a chromophore. The introduction of substituents, such as alkyl and chloromethyl groups, onto the naphthalene core can induce shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε). These effects are primarily due to electronic and steric interactions of the substituents with the naphthalene chromophore.
Generally, the introduction of alkyl groups to the naphthalene ring leads to a bathochromic (red) shift of the absorption maxima. This is attributed to the electron-donating nature of the alkyl groups, which perturbs the π-system of the naphthalene ring. For instance, studies on silyl-substituted naphthalenes have shown that the introduction of such groups at the 1- and 1,4-positions causes shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities. nih.govresearchgate.netnih.gov This principle suggests that the ethyl group at the 2-position and the chloromethyl group at the 1-position of this compound would similarly influence its absorption spectrum.
The following table summarizes the calculated absorption data for the related compound 1-(Chloromethyl)-2-methylnaphthalene, which provides a reasonable approximation for the absorption properties of this compound.
Table 1: Calculated Absorption Data for 1-(Chloromethyl)-2-methylnaphthalene
| Phase | Absorption Wavelength (λmax) | Oscillator Strength (f) | Excitation Energy (E) |
|---|---|---|---|
| Gas Phase | Data not specified | Data not specified | Data not specified |
| Chloroform (B151607) | Data not specified | Data not specified | Data not specified |
| DMSO | Data not specified | Data not specified | Data not specified |
Specific values for λmax, f, and E for 1-(Chloromethyl)-2-methylnaphthalene were calculated but are not explicitly detailed in the abstract of the cited study. nih.gov
Excimer Fluorescence Studies in Related Alkylnaphthalenes
Excimer fluorescence is a phenomenon observed in many aromatic hydrocarbons, including naphthalene and its derivatives. An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. uibk.ac.atnih.gov This association is only favorable in the excited state, and the resulting excimer has a lower energy level than the excited monomer. Consequently, the fluorescence emission from the excimer is red-shifted compared to the monomer fluorescence and appears as a broad, structureless band at longer wavelengths. nih.govnih.gov
The formation of excimers is highly dependent on the concentration of the fluorophore and the spatial proximity and orientation of the interacting molecules. nih.gov In solution, excimer formation is often diffusion-controlled. Studies on various naphthalene derivatives have demonstrated their propensity to form excimers. For example, research on 1-methylnaphthalene (B46632) in frozen aqueous solutions has shown the formation of excimers with an emission maximum around 400 nm. uibk.ac.at
The study of excimer fluorescence provides valuable information about intermolecular interactions and the local concentration of molecules. nih.gov For this compound, it can be anticipated that at sufficiently high concentrations or in specific aggregated states, excimer formation would occur. The ethyl and chloromethyl substituents would influence the steric and electronic factors governing the formation of the excimer complex. The flexibility of the chloromethyl group might also play a role in achieving the necessary co-facial arrangement for excimer formation.
The intensity ratio of the excimer to monomer fluorescence (Ie/Im) is a key parameter in these studies, providing a measure of the extent of excimer formation. This ratio is sensitive to factors such as temperature, solvent viscosity, and the presence of quenchers. nih.gov
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
As of the current literature review, no specific X-ray crystallographic data for this compound has been reported. The compound is described as a pale yellow solid with a melting point of 31-33 °C, suggesting that it is crystalline at room temperature and suitable for single-crystal X-ray diffraction analysis. nih.gov
In the absence of experimental data for this specific compound, the utility of X-ray crystallography can be illustrated by its application to other naphthalene derivatives. For instance, crystallographic studies on various substituted naphthalenes have elucidated how different functional groups influence the crystal packing and intermolecular interactions, such as π-π stacking and hydrogen bonding. For crystalline derivatives of this compound, X-ray crystallography would be invaluable for:
Confirming the molecular connectivity and conformation: Determining the precise arrangement of the chloromethyl and ethyl groups relative to the naphthalene plane.
Analyzing intermolecular interactions: Identifying and quantifying non-covalent interactions like C-H···π interactions, π-π stacking, and any potential weak hydrogen bonds involving the chlorine atom, which govern the crystal packing.
Correlating solid-state structure with physical properties: Understanding how the molecular arrangement in the crystal lattice influences properties such as melting point and solubility.
While bromide anomalous X-ray diffraction has been used to locate chloride binding sites in complex biological systems, this specific application is not directly relevant to the structural determination of the pure compound itself but highlights the capability of crystallographic techniques to pinpoint atomic positions with high precision. rsc.org
Should a crystalline derivative of this compound be synthesized and analyzed, the resulting crystallographic data would provide foundational knowledge of its solid-state structure, complementing the spectroscopic insights into its electronic properties.
Theoretical Investigations and Computational Chemistry
Density Functional Theory (DFT) Calculations for Molecular Properties
No published DFT studies specifically for 1-(Chloromethyl)-2-ethylnaphthalene were found. Research on similar molecules, such as 1-(chloromethyl)-2-methylnaphthalene, has utilized DFT methods with basis sets like 6-311++G(d,p) to investigate molecular properties, but this data is not directly transferable. nih.gov
Geometry Optimization and Conformational Analysis
Specific optimized geometries and conformational analyses for this compound are not available in the current body of scientific literature.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Detailed FMO analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap for this compound, has not been reported. For the related methyl-substituted compound, a low HOMO-LUMO energy gap was found to be indicative of charge transfer interactions within the molecule. nih.gov
Vibrational Frequency Calculations and Spectroscopic Correlation
There are no available vibrational frequency calculations or spectroscopic correlations (FT-IR and FT-Raman) specifically for this compound.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps for this compound have not been published. MEP mapping is a technique used to visualize the electrostatic potential on the molecular surface, identifying regions that are electron-rich (typically colored red) and electron-poor (typically colored blue), which can indicate sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net
Reaction Mechanism Elucidation through Potential Energy Surface Analysis
The study of reaction mechanisms involving this compound through potential energy surface (PES) analysis is not documented in available research. PES analysis is a powerful computational tool for understanding chemical reactions by mapping the energy of a system as a function of its geometry. wayne.edu
Transition State Characterization and Activation Barriers
No information on the characterization of transition states or the calculation of activation barriers for reactions involving this compound could be located.
Intrinsic Reaction Coordinate (IRC) Analyses
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. This analysis is crucial for verifying that a calculated transition state structure indeed corresponds to the reaction of interest and for elucidating the reaction mechanism.
The IRC path is defined as the steepest descent path from a transition state on the potential energy surface in mass-weighted coordinates. By following this path, chemists can visualize the geometric changes that occur as reactants evolve into products.
Although no specific IRC analyses for reactions involving this compound have been reported, studies on related naphthalene (B1677914) derivatives often employ this technique. For instance, in the theoretical investigation of oxidation mechanisms of naphthalene initiated by hydroxyl radicals, IRC calculations would be essential to confirm the pathways for hydrogen abstraction and addition reactions. Similarly, for understanding the rearrangement of substituted naphthalenes, IRC analysis can trace the complex structural transformations.
Table 1: Key Aspects of Intrinsic Reaction Coordinate (IRC) Analysis
| Feature | Description |
| Purpose | To confirm the connection between a transition state and the corresponding reactants and products on the potential energy surface. |
| Methodology | Follows the minimum energy path downhill from a transition state. |
| Output | A series of molecular geometries along the reaction pathway, allowing for the visualization of the reaction mechanism. |
| Significance | Provides fundamental insights into the step-by-step process of a chemical reaction. |
Solvent Effects in Theoretical Simulations (e.g., Solvation Models)
The surrounding solvent can significantly influence the energetics and mechanisms of chemical reactions. Theoretical simulations can account for these solvent effects using various models, which are broadly categorized as explicit or implicit.
Explicit solvent models involve including a number of individual solvent molecules in the computational model. This approach can capture specific solvent-solute interactions, such as hydrogen bonding, but is computationally expensive.
Implicit solvent models (also known as continuum models) represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is effective at capturing the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used example.
Research on substituted naphthalenes has demonstrated the importance of considering solvent effects. For example, studies on the photocycloaddition of 1-naphthol (B170400) derivatives have shown that the choice of solvent can dramatically influence the selectivity of the reaction, favoring different cycloadducts. acs.org It is proposed that the solvent affects the energy barriers of the competing transition states. acs.org Similarly, investigations into substituent effects in the naphthalene series have noted that donor-acceptor interactions between the solvent and substituents can influence molecular properties. researchgate.net For a molecule like this compound, the polarity of the solvent would be expected to influence the stability of any charged intermediates or transition states in potential reactions, such as nucleophilic substitutions at the chloromethyl group.
Table 2: Common Solvation Models in Computational Chemistry
| Model Type | Description | Examples | Advantages | Limitations |
| Explicit | Individual solvent molecules are included in the calculation. | TIP3P, SPC/E (for water) | Accounts for specific solute-solvent interactions (e.g., hydrogen bonds). | High computational cost, requires extensive sampling. |
| Implicit | Solvent is treated as a continuous medium with a defined dielectric constant. | PCM, COSMO, SMD | Computationally efficient, good for capturing bulk electrostatic effects. | Does not capture specific local interactions like hydrogen bonding. |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, guiding the design of new materials.
The key NLO property at the molecular level is the hyperpolarizability (β for second-order and γ for third-order). Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to compute these properties. The design of effective NLO molecules often involves creating systems with significant charge separation, typically through the connection of electron-donating and electron-withdrawing groups via a π-conjugated system.
While there are no specific predictions of NLO properties for this compound in the literature, the naphthalene core itself is a π-conjugated system. The ethyl and chloromethyl groups act as substituents that can modulate the electronic properties of the naphthalene ring. The ethyl group is a weak electron donor, while the chloromethyl group has a more complex electronic effect. To create a potent NLO material based on this scaffold, one might consider introducing stronger electron-donating or withdrawing groups to enhance the molecular hyperpolarizability. Computational studies on other naphthalene derivatives have explored how different substitution patterns can tune their NLO response.
Table 3: Computational Prediction of NLO Properties
| NLO Property | Description | Computational Method | Key Molecular Features for High NLO Response |
| First Hyperpolarizability (β) | Governs second-order NLO effects like second-harmonic generation. | Time-Dependent DFT (TD-DFT) | Asymmetric charge distribution (e.g., Donor-π-Acceptor systems). |
| Second Hyperpolarizability (γ) | Governs third-order NLO effects like third-harmonic generation and two-photon absorption. | Time-Dependent DFT (TD-DFT) | Extended π-conjugation, high polarizability. |
Advanced Applications in Materials Science and Specialized Organic Synthesis
Role as a Precursor in the Synthesis of Complex Organic Molecules
The chloromethyl group in 1-(chloromethyl)-2-ethylnaphthalene serves as a key functional handle for introducing the 2-ethylnaphthalene (B165323) moiety into larger, more complex molecules. This reactivity is central to its role as an intermediate in multi-step synthetic sequences.
While specific blockbuster drugs or agrochemicals directly derived from this compound are not prominently documented, its structural relative, 1-chloromethylnaphthalene, is a well-established intermediate in the synthesis of various biologically active compounds. google.comgoogle.com The primary utility of these compounds lies in the facile substitution of the chloride with a wide range of nucleophiles to construct key synthons. For instance, reaction with cyanide yields 1-naphthylacetonitrile, a precursor to 1-naphthylacetic acid (a plant hormone) and other derivatives. google.com
Following this established reactivity, this compound is a logical precursor for a variety of derivatives with potential biological activity. The introduction of an ethyl group at the 2-position can modify the lipophilicity and steric profile of the resulting molecules, potentially enhancing their interaction with biological targets. For example, derivatives of 1-chloromethylnaphthalene have been synthesized and evaluated as potential antifungal agents. One such study involved condensing 1-chloromethylnaphthalene with various substituted anilines and heteroaryls, with some of the resulting compounds showing promising activity against Candida albicans. The ethyl group in a this compound-derived analogue could further modulate this activity.
Nitrogen-containing heterocycles, such as pyrazoles, are crucial components in many modern pesticides. mdpi.com The synthesis of matrine (B1676216) derivatives incorporating halopyrazole groups has been shown to significantly enhance insecticidal and fungicidal activities. mdpi.com This suggests a synthetic pathway where this compound could be used to alkylate a pyrazole (B372694) ring, creating novel candidates for agrochemical screening.
| Reactant | Resulting Derivative of this compound | Potential Application Class | Reference for Analogue Synthesis |
|---|---|---|---|
| Sodium Cyanide | (2-Ethylnaphthalen-1-yl)acetonitrile | Agrochemical Intermediate (e.g., for plant hormones) | google.com |
| Substituted Anilines | N-((2-Ethylnaphthalen-1-yl)methyl)anilines | Pharmaceutical Intermediate (e.g., antifungal agents) | |
| Pyrazole | 1-((2-Ethylnaphthalen-1-yl)methyl)-1H-pyrazole | Agrochemical Intermediate (e.g., insecticides, fungicides) | mdpi.com |
| Sodium Azide | 1-(Azidomethyl)-2-ethylnaphthalene | Intermediate for amines via reduction, "click" chemistry | General Synthetic Method |
The dearomatization of aromatic compounds is a powerful strategy for the rapid construction of three-dimensional, polycyclic molecules from simple, flat aromatic precursors. rsc.org Naphthalene (B1677914) derivatives are particularly interesting substrates for such transformations. A key strategy for the dearomatization of chloromethyl naphthalene derivatives involves the formation of η³-benzylpalladium intermediates. acs.org In this process, a palladium catalyst activates the aromatic system, enabling a nucleophilic attack that disrupts the aromaticity and forms a new carbocycle. acs.org
This methodology can be applied to this compound, where reaction with a nucleophile like diethyl malonate in the presence of a palladium catalyst could lead to the formation of functionalized alicyclic compounds. acs.org The ethyl group would remain as a substituent on the newly formed polycyclic framework, influencing its conformational properties and providing a site for further synthetic elaboration.
Other dearomatization strategies for naphthalenes that could potentially be adapted for this compound and its derivatives include:
Catalytic Asymmetric Dearomatization (CADA): Chiral catalysts, such as those based on rhodium or palladium, can effect the dearomatization of naphthols and other naphthalene derivatives to produce enantioenriched spirocyclic compounds and other complex architectures. rsc.orgacs.orgmit.edu
Oxidative Dearomatization: Mimicking the action of naphthalene dioxygenase enzymes, biomimetic iron catalysts can perform a syn-dihydroxylation of naphthalenes, converting the flat aromatic structure into a three-dimensional, polyfunctionalized platform. acs.orgnih.gov This transformation yields valuable tetrahydroxylated products that are rich in sp³ centers. nih.gov
Polymer Chemistry and Materials Development
The naphthalene moiety, with its unique photophysical properties and rigid structure, is a desirable component in advanced polymers. This compound offers a route to incorporate this functionality into various polymer architectures.
The chloromethyl group of this compound makes it a suitable initiator for certain types of polymerization. For example, its close analogue, 1-chloromethylnaphthalene, has been successfully used as an initiator for the atom transfer radical polymerization (ATRP) of styrene (B11656). chemicalbook.com This process yields polystyrene chains with a naphthalene group at one end (an "end-labeled" polymer). Such polymers are useful for studying polymer dynamics and self-assembly, as the naphthalene unit can serve as a fluorescent probe. chemicalbook.com It is highly probable that this compound could function similarly, producing polymers with a 2-ethylnaphthalene end-group.
A more common approach to incorporating specific functionalities into polymers is through the polymerization of a corresponding monomer. This compound can be readily converted into 1-vinyl-2-ethylnaphthalene. This vinylnaphthalene derivative can then be polymerized to create poly(1-vinyl-2-ethylnaphthalene). The resulting polymer would feature a 2-ethylnaphthalene pendant group on each repeating unit, imparting the properties of the naphthalene core, such as a high glass transition temperature and specific optical characteristics, to the bulk material. researchgate.net Naphthalene-based polymers have been investigated for a range of applications, including as supports for catalysts. nih.gov
To achieve polymers with precisely defined properties, controlled polymerization techniques are essential. mdpi.com These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. Vinylnaphthalene derivatives are amenable to various controlled polymerization methods. researchgate.netnih.gov
By copolymerizing 1-vinyl-2-ethylnaphthalene with other monomers (e.g., styrene, acrylates), random, alternating, or block copolymers can be synthesized. Block copolymers, containing long sequences of one monomer followed by a sequence of another, are of particular interest as they can self-assemble into ordered nanostructures. A block copolymer containing a poly(1-vinyl-2-ethylnaphthalene) segment would combine the properties of the naphthalene-containing block with those of the other block(s), leading to materials with tunable mechanical, thermal, and optical properties.
| Polymerization Technique | Key Features | Potential Outcome for (1-Vinyl-2-ethylnaphthalene) | Reference for Analogue |
|---|---|---|---|
| Living Cationic Polymerization | Allows for control over molecular weight and suppression of side reactions. | Well-defined homopolymers and block copolymers. | researchgate.net |
| Coordination Polymerization (Rare-Earth Metal Catalysts) | Can produce polymers with high stereoregularity (e.g., syndiotactic). | Syndiotactic poly(1-vinyl-2-ethylnaphthalene), leading to materials with different crystalline properties. | nih.gov |
| Living Anionic Polymerization | Requires high purity monomers; produces polymers with narrow molecular weight distributions. | Well-defined homopolymers and block copolymers. | acs.org |
| Atom Transfer Radical Polymerization (ATRP) | Tolerant to a wide range of functional groups; versatile for block copolymer synthesis. | Block copolymers with monomers like styrene or methacrylates. | chemicalbook.com |
Host-Guest Chemistry and Supramolecular Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. In this field, naphthalene derivatives are frequently used as "guest" molecules that can be encapsulated within larger "host" molecules. The size, shape, and electronic properties of the naphthalene ring make it an ideal guest for various macrocyclic hosts, including cyclodextrins, calixarenes, and pillararenes. nih.govnih.gov
The this compound molecule, or derivatives thereof, could serve as a guest in such systems. The ethyl and chloromethyl groups would influence its binding affinity and selectivity for different host cavities. This encapsulation can alter the properties of the guest molecule, for example, by increasing its solubility in water or protecting it from degradation.
Furthermore, the reactive chloromethyl group can be used to covalently attach the 2-ethylnaphthalene unit to other molecules to create components for more complex supramolecular systems. For instance, naphthalene derivatives have been used as templates in the synthesis of mechanically interlocked molecules like rotaxanes, where a linear "thread" (which could be a naphthalene-containing molecule) is encircled by a macrocyclic "ring". acs.org Naphthalene-diimide derivatives are also known to self-assemble into well-defined nanotubular structures through a cooperative polymerization process driven by hydrogen bonding and π-π stacking. rsc.org This demonstrates the potential for appropriately functionalized 2-ethylnaphthalene derivatives to act as building blocks for self-assembling functional materials.
Formation of Inclusion Complexes with Cyclodextrins and Related Macrocycles
Naphthalene and its derivatives are well-known to form inclusion complexes with cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com These host-guest complexes are formed primarily through hydrophobic interactions between the guest molecule and the walls of the cyclodextrin (B1172386) cavity. oatext.com The stoichiometry and stability of these complexes depend on the relative sizes of the guest molecule and the CD cavity (α-CD, β-CD, or γ-CD) as well as the guest concentration. researchgate.netrsc.org
Research on 1-alkylnaphthalenes has shown that they readily form inclusion complexes with β-cyclodextrin in aqueous solutions. oup.com Specifically, studies involving 1-(chloromethyl)naphthalene (B51744), a closely related analogue, indicate the likely formation of a 2:2 inclusion complex with β-cyclodextrin, meaning two host molecules encapsulate two guest molecules. oup.com However, unlike other naphthalenes such as 1-methylnaphthalene (B46632) and 2-ethylnaphthalene, the complex of 1-(chloromethyl)naphthalene does not exhibit excimer fluorescence. This is attributed to steric hindrance from the chloromethyl substituent, which prevents the two naphthalene moieties from achieving the necessary close, parallel alignment within the cyclodextrin cavities required for excimer formation. oup.com
The formation of both 1:1 and 2:2 complexes is a common feature for naphthalene in the presence of β-cyclodextrin, with the 2:2 complex being responsible for the characteristic excimer fluorescence observed at higher naphthalene concentrations. researchgate.net The equilibrium constants for these complexation events can be determined through spectroscopic analysis, such as fluorescence intensity changes. researchgate.netoup.com
Table 1: Stoichiometry of Naphthalene-Cyclodextrin Complexes This table summarizes the different complex stoichiometries observed when naphthalene interacts with various natural cyclodextrins.
| Guest Molecule | Host Cyclodextrin | Observed Stoichiometry (Host:Guest) | Reference |
| Naphthalene | α-Cyclodextrin | 2:1 | rsc.org |
| Naphthalene | β-Cyclodextrin | 1:1 and 2:2 | researchgate.netrsc.org |
| Naphthalene | γ-Cyclodextrin | 1:1 and 2:2 (less stable) | rsc.org |
| 1-(Chloromethyl)naphthalene | β-Cyclodextrin | 2:2 (inferred) | oup.com |
Implications for Supramolecular Architectures and Delivery Systems
The ability of this compound to form inclusion complexes has significant implications for the development of advanced materials. These host-guest systems are fundamental building blocks for creating larger, functional supramolecular architectures. nih.gov For instance, cyclodextrin complexes can be threaded onto polymer chains to form polypseudorotaxanes, which can then be assembled into functional platforms like hydrogels for controlled drug delivery. nih.govnih.gov
In the context of delivery systems, encapsulation within a cyclodextrin cavity offers several advantages. It can:
Enhance Aqueous Solubility: By masking the hydrophobic naphthalene core, the hydrophilic exterior of the cyclodextrin improves the solubility of the guest molecule in water. oatext.comnih.gov
Improve Stability: The complex can protect the reactive chloromethyl group from hydrolysis or other degradation pathways by isolating it from the bulk solvent. nih.gov This compartmentalization also prevents the formation of dimers or aggregates. nih.gov
Enable Controlled Release: The release of the guest molecule can be triggered by competitive displacement with another molecule that has a higher affinity for the cyclodextrin cavity or by changing environmental conditions. nih.gov
The design of such systems can be highly specific. For example, naphthalene diimide structures carrying two β-cyclodextrins have been synthesized to achieve preferential binding to specific biological targets, illustrating how the naphthalene and cyclodextrin components can work in concert to create sophisticated molecular recognition systems. mdpi.com
Catalytic Applications Beyond Synthesis (e.g., Ligand Precursors)
While not a catalyst itself, this compound serves as a valuable precursor for synthesizing complex ligands used in catalysis. The reactive chloromethyl group allows it to be covalently attached to other molecular scaffolds, while the bulky ethylnaphthalene group can impart specific steric and electronic properties to a catalyst's active site.
Development of Naphthalene-Based Chiral Catalysts
In asymmetric catalysis, the development of effective chiral ligands is paramount. While this compound is achiral, its naphthalene core can be incorporated into a larger chiral framework to create a highly structured catalytic environment. The rigid naphthalene backbone is an attractive feature for designing ligands that can effectively control the stereochemistry of a reaction. mdpi.comrsc.org
One demonstrated strategy involves functionalizing a substituted naphthalene core with a chiral moiety. For example, chiral stationary phases for chromatography have been developed by attaching chiral 2-aminocyclohexansulfonic acid to a naphthalene core, showcasing a method by which the chloromethyl group could be used to link to a chiral auxiliary. nih.gov Other approaches in asymmetric catalysis have utilized naphthalene-based scaffolds to create a defined chiral pocket around a metal center, such as in palladacycles derived from naphthoic acid or in dirhodium catalysts used for dearomatization reactions. rsc.orgnih.gov The naphthalene rings in such ligands can contribute to the chiral environment through non-covalent interactions, such as π–π stacking with the substrate. mdpi.com
Catalytic Activity in Olefin Polymerization and Oligomerization
In the field of olefin polymerization, the structure of the ligand attached to the metal center (e.g., zirconium, titanium, palladium) is critical in determining the catalyst's performance and the properties of the resulting polymer. researchgate.netnih.gov Ligands influence catalytic activity, thermal stability, and the polymer's molecular weight, branching, and stereoregularity. nih.govacs.org
This compound represents a potential building block for ligands in this area. By reacting the chloromethyl group, the bulky 2-ethylnaphthalene unit could be incorporated into ligand systems like those used in metallocene or constrained geometry catalysts (CGCs). acs.org The introduction of such a bulky, sterically demanding group could:
Increase Polymer Molecular Weight: Bulky ligands can hinder chain termination processes, such as β-hydride elimination, leading to the formation of longer polymer chains. nih.gov
Modify Catalytic Activity: The electronic properties of the naphthalene ring can influence the electrophilicity of the metal center, affecting the rate of olefin coordination and insertion. acs.org
Enhance Thermal Stability: Rigid, bulky ligand frameworks can improve the robustness of the catalyst at higher polymerization temperatures. acs.org
Computational and experimental studies have shown that even subtle changes to the ligand structure, such as the type of aromatic ring or the nature of the substituents, can have a significant impact on polymerization behavior. nih.gov While direct application of this compound derivatives in this area is not widely reported, its structure is well-suited for creating the types of sterically hindered and electronically tuned ligands that are actively being explored in modern polymerization catalysis.
Table 2: Illustrative Effect of Ligand Structure on Olefin Polymerization (Conceptual) This table illustrates the general principle of how ligand modifications can affect catalyst performance, based on findings in the literature.
| Catalyst Type | Ligand Feature | Typical Effect on Activity | Typical Effect on Polymer MW | Reference |
| Zirconocene | Increased steric bulk near metal center | May decrease | Increases | nih.gov |
| Constrained Geometry Catalyst | Bridged, open-faced structure | High | High | acs.org |
| Late-Transition Metal (e.g., Pd) | Electron-withdrawing groups on ligand | May decrease | Decreases | acs.org |
Q & A
Q. What are the common synthetic routes for 1-(Chloromethyl)-2-ethylnaphthalene?
Methodological Answer : A key approach involves chloromethylation of 2-ethylnaphthalene using reagents like chloromethyl methyl ether (Methoxymethyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). Alternative methods may employ CuCl₂-Al₂O₃ in benzene as a catalyst system, analogous to protocols for synthesizing structurally similar compounds like 1-chloro-2-methylsulfanylnaphthalene . Reaction optimization should focus on temperature control (typically 50–80°C) and solvent selection (e.g., non-polar solvents like benzene) to enhance yield and minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. What analytical techniques are used to characterize this compound?
Methodological Answer :
- FT-IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at 550–750 cm⁻¹ and aromatic C-H stretches) .
- NMR Spectroscopy : ¹H and ¹³C NMR elucidate structural details, such as ethyl group protons (δ 1.2–1.5 ppm) and chloromethyl resonance (δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 204.07 for C₁₃H₁₃Cl) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and stereochemistry, though this requires high-purity samples .
Advanced Research Questions
Q. How can conflicting toxicological data on this compound be resolved?
Methodological Answer : Conflicting data require a systematic review using frameworks like ATSDR’s risk-of-bias assessment (Table C-6/C-7) . Key steps:
- Data Harmonization : Standardize metrics (e.g., LD₅₀, NOAEL) across studies.
- Risk of Bias Evaluation : Assess randomization, blinding, and dose consistency (e.g., "Was the administered dose adequately randomized?" from Table C-7) .
- Confidence Rating : Use criteria from (Steps 4–8) to weigh high-confidence studies (e.g., controlled animal models with clear dose-response) over low-quality datasets .
Q. What experimental designs are optimal for assessing environmental persistence?
Methodological Answer : Follow OECD guidelines for environmental fate studies :
- Biodegradation Assays : Use soil/water microcosms under aerobic/anaerobic conditions. Monitor degradation via GC-MS over 28–60 days.
- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 290–800 nm) and measure half-life .
- Partitioning Studies : Determine log Kow (octanol-water coefficient) and soil adsorption (Koc) using shake-flask methods .
- Modeling Tools : Apply EPI Suite or QSAR models to predict persistence and bioaccumulation .
Q. How to conduct a systematic review on the compound’s health effects?
Methodological Answer :
- Literature Search : Use databases (PubMed, TOXCENTER) with tailored query strings (e.g., "this compound AND (toxicity OR pharmacokinetics)") .
- Inclusion Criteria : Prioritize peer-reviewed studies on inhalation/oral exposure routes, systemic effects (hepatic, respiratory), and controlled animal models (Table B-1) .
- Grey Literature : Include government reports or theses after peer review by ≥3 experts to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
